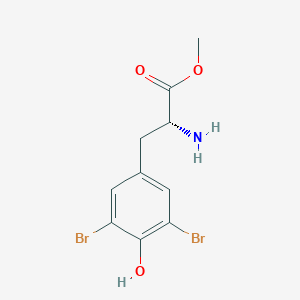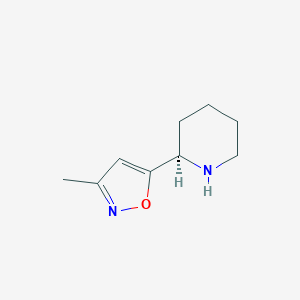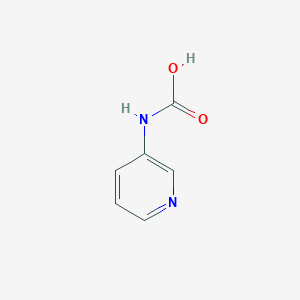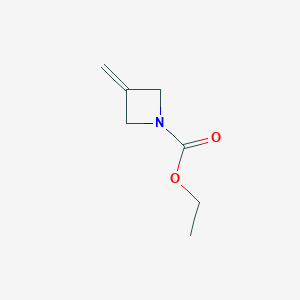
3-Methyleneazetidine-1-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyleneazetidine-1-carboxylic acid ethyl ester is a chemical compound that has been widely studied in the field of medicinal chemistry. It is also known as MAE and is a derivative of azetidine. MAE has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Mecanismo De Acción
The mechanism of action of MAE is not fully understood. However, it has been proposed that MAE exerts its biological activity by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and reactive oxygen species. MAE has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. These mechanisms may contribute to the anticancer, anti-inflammatory, and neuroprotective effects of MAE.
Efectos Bioquímicos Y Fisiológicos
MAE has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MAE has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. Additionally, MAE has been found to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway. These effects suggest that MAE may have therapeutic potential for the treatment of cancer, inflammation, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAE has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. MAE has also been extensively studied in the literature, and its biological activity has been well characterized. However, there are also some limitations to the use of MAE in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of MAE is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of MAE. One potential direction is to investigate the use of MAE in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore the use of MAE as a tool for studying the mechanisms of disease. Additionally, further research is needed to fully understand the mechanism of action of MAE and to optimize its pharmacological properties for use in the clinic. Overall, the study of MAE has the potential to lead to the development of new drugs for the treatment of a variety of diseases.
Métodos De Síntesis
The synthesis of 3-Methyleneazetidine-1-carboxylic acid ethyl ester involves the reaction of ethyl 3-oxobutanoate with ethyl diazoacetate in the presence of a catalyst. The reaction proceeds through a cyclopropanation process, resulting in the formation of MAE. The yield of this reaction can be improved by using a chiral catalyst. The synthesis of MAE has been extensively studied in the literature, and various modifications to the reaction conditions have been proposed to improve the yield and selectivity of the reaction.
Aplicaciones Científicas De Investigación
MAE has been found to have potential applications in the treatment of various diseases. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. MAE has also been found to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, MAE has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These findings suggest that MAE may be a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and neurological disorders.
Propiedades
Número CAS |
191282-73-2 |
|---|---|
Nombre del producto |
3-Methyleneazetidine-1-carboxylic acid ethyl ester |
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
ethyl 3-methylideneazetidine-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-3-10-7(9)8-4-6(2)5-8/h2-5H2,1H3 |
Clave InChI |
SWNKIWSORIDKBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(=C)C1 |
SMILES canónico |
CCOC(=O)N1CC(=C)C1 |
Sinónimos |
1-Azetidinecarboxylicacid,3-methylene-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



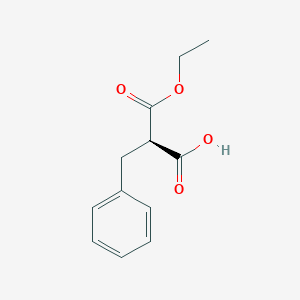
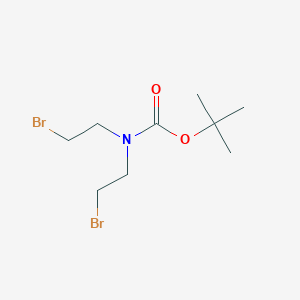
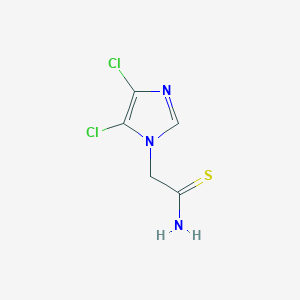
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
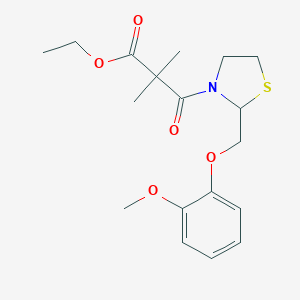
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
